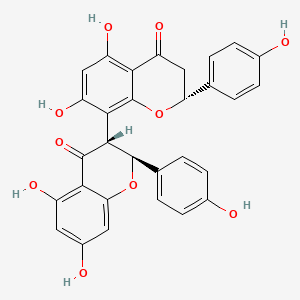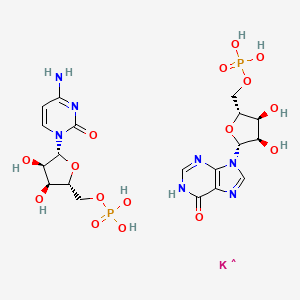
Vibralactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vibralactone B is a terpenoid chemical compound that belongs to a group of related compounds known as vibralactones . It was first isolated from the Basidiomycete Boreostereum vibrans . Vibralactone B has shown antibacterial activity, significantly inhibiting the growth of E. coli and Pseudomonas aeruginosa .
Synthesis Analysis
The synthesis of Vibralactone B involves a key photochemical valence isomerization of 3-prenyl-pyran-2-one, which forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure that is converted to the natural product through a sequential ring expansion and reduction strategy .Molecular Structure Analysis
The molecular structure of Vibralactone B was established via extensive spectroscopic analyses, specific optical rotation comparison, and Snatzke’s method . The absolute configuration of Vibralactone B was revised by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The biosynthesis of Vibralactone B involves a divergent pathway . All compounds in this pathway share the biosynthetic precursor 3-prenyl-4-hydroxybenzylalcohol . An FAD-binding monooxygenase (VibMO1) from B. vibrans converts prenyl 4-hydroxybenzoate into prenylhydroquinone .Applications De Recherche Scientifique
Lipase Inhibition and Potential in Treating Obesity : Vibralactone, including its derivatives like Vibralactone B, has been identified as a strong inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. This inhibition suggests potential applications in treating obesity or related metabolic disorders (Liu et al., 2006).
Unusual Biosynthetic Pathways : Research into the biosynthesis of Vibralactone B revealed unique biochemical pathways involving hydrolase-catalyzed cyclization, highlighting the complexity and diversity of natural product biosynthesis (Feng et al., 2020).
Enzyme Inhibitory Activity : Various studies have reported the inhibitory effects of Vibralactone B and related compounds on enzymes like lipase and protease. This enzyme inhibition is significant for developing pharmaceutical agents for conditions like obesity and possibly cancer (Bai et al., 2020).
Potential Anti-Cancer Properties : While some vibralactone derivatives have shown cytotoxic effects against human cancer cell lines, the efficacy and mechanism of action of Vibralactone B in this context require further exploration (Jiang et al., 2008).
Synthetic Biology Applications : The study of Vibralactone B biosynthesis and its enzyme mechanisms can guide the exploitation of these processes in synthetic biology. This could lead to the development of novel bioactive compounds and potential pharmaceuticals (Chen et al., 2016).
Orientations Futures
The unique structure and bioactivity of Vibralactone B make it an attractive lead for the development of new drugs. Future research could focus on further elucidating the biosynthetic pathway of Vibralactone B, exploring its mechanism of action, and developing methods for its large-scale production . Additionally, the potential of Vibralactone B as a lead compound for the development of new antibiotics could be explored .
Propriétés
IUPAC Name |
(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVROLINHAPPT-XPXLGCRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

